molecular formula C13H16N2O6 B558417 Boc-Gly-ONp CAS No. 3655-05-8

Boc-Gly-ONp

Cat. No. B558417
CAS RN: 3655-05-8
M. Wt: 296,27 g/mole
InChI Key: YQLQFFHXBLDWLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Gly-ONp, also known as Boc-glycine 4-nitrophenyl ester, is a chemical compound with the molecular formula C13H16N2O6 . It is used in research and development .


Synthesis Analysis

The synthesis of Boc-Gly-ONp involves reaction conditions with 2,6-di-tert-butyl-4-methyl-phenol in pyridine and benzene . The yield of the reaction is approximately 64% .


Molecular Structure Analysis

The molecular weight of Boc-Gly-ONp is 296.28 . Its molecular structure consists of 13 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms .


Chemical Reactions Analysis

Boc-Gly-ONp has been used in the investigation of the spontaneous hydrolysis of Boc-gly-ONp (N-tert-butoxycarbonyl acetate) and o-NPA (o-nitrophenyl acetate) in borax buffer (pH=8.7, temperature 25.0°C) .


Physical And Chemical Properties Analysis

Boc-Gly-ONp has a density of 1.3±0.1 g/cm3 . It has a boiling point of 457.0±30.0 °C at 760 mmHg . The flash point is 230.2±24.6 °C .

Scientific Research Applications

  • Enzyme Activity Studies

    Boc-Gly-ONp has been used to study the hydrolytic activity of zymogens like trypsinogen and chymotrypsinogen. For instance, it was found that chymotrypsinogen hydrolyzes Boc-Ala-ONp effectively, indicating the presence of a catalytic site, although less effective than the active form of the enzyme (Lonsdale-Eccles, Neurath, & Walsh, 1978).

  • Chemical Synthesis of Glycoproteins

    Boc-Gly-ONp is utilized in the synthesis of complex glycoproteins. For example, it played a role in the chemical synthesis of a glycoform of monocyte chemotactic protein-3, where methods for generating sialylglycopeptide-alphathioesters were developed using Boc-SPPS (solid-phase peptide synthesis) (Yamamoto et al., 2008).

  • Peptide Synthesis for Proteinase Study

    Boc-Gly-ONp has been used in synthesizing peptides that are fragments of an active center sequence of the streptococcal proteinase. These peptides contain essential groups of the enzyme, enabling the study of its function and structure (Raschig & Schneider, 1975).

  • Study of Ubiquitination in Cellular Responses

    In a study examining ubiquitinated peptide enrichment, monoclonal antibodies developed to the Boc-Gly-Gly-NHS modification were used to identify the Gly-Gly signature in ubiquitinated peptides (Parker et al., 2016).

  • Development of Carbonic Anhydrase Inhibitors

    Boc-Gly and its derivatives have been used in the synthesis of water-soluble aminoacyl/dipeptidyl sulfonamides. These compounds have been tested as inhibitors of carbonic anhydrase isozymes, which play a critical role in various physiological processes, including aqueous humor secretion in the eye (Scozzafava et al., 1999).

Safety And Hazards

When handling Boc-Gly-ONp, avoid dust formation and avoid breathing mist, gas, or vapours . Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Future Directions

As Boc-Gly-ONp is used for research and development , its future directions are likely to be determined by the needs and interests of the scientific community. It’s important to note that the information available is up to date until 2023, and for the most recent developments, it’s recommended to refer to the latest scientific literature.

properties

IUPAC Name

(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6/c1-13(2,3)21-12(17)14-8-11(16)20-10-6-4-9(5-7-10)15(18)19/h4-7H,8H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLQFFHXBLDWLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190045
Record name 4-Nitrophenyl N-((1,1-dimethylethoxy)carbonyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Gly-ONp

CAS RN

3655-05-8
Record name N-[(1,1-Dimethylethoxy)carbonyl]glycine 4-nitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3655-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl N-((1,1-dimethylethoxy)carbonyl)glycinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003655058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl N-((1,1-dimethylethoxy)carbonyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrophenyl N-[(1,1-dimethylethoxy)carbonyl]glycinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.819
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Boc-Gly-ONp
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSY9XH56AJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-nitrophenol (1.0 g, 7.19 mmol) in CH2Cl2 (20.0 mL) was added N-Boc glycine (1.38 g, 7.91 mmol) and EDC HCl (2.05 g, 10.785 mmol) and the reaction was stirred at ambient temperature for 24 h. The reaction mixture was diluted with CH2Cl2 and washed with water and saturated brine solution. The separated CH2Cl2 layer was dried over anhydrous Na2SO4 and concentrated under reduced pressure to afford the title compound as a light brown gummy material that was used in the next step without further purification (1.1 g): 1H NMR (400 MHz, CDCl3) δ 8.29 (d, J=9.2 Hz, 2H), 7.33 (d, J=8.8 Hz, 2H), 5.07 (br, 1H), 4.20 (s, 2H), 1.47 (s, 9H); ESIMS m/z 296.27 ([M+H]+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Gly-ONp
Reactant of Route 2
Reactant of Route 2
Boc-Gly-ONp
Reactant of Route 3
Reactant of Route 3
Boc-Gly-ONp
Reactant of Route 4
Reactant of Route 4
Boc-Gly-ONp
Reactant of Route 5
Reactant of Route 5
Boc-Gly-ONp
Reactant of Route 6
Reactant of Route 6
Boc-Gly-ONp

Citations

For This Compound
105
Citations
JD Lonsdale-Eccles, H Neurath, KA Walsh - Biochemistry, 1978 - ACS Publications
… The ester Boc-Gly-ONp appeared to be suitable as it was sufficiently soluble and stable to permit a study of the integrity of the active sites of the zymogens. The individual rate constants, …
Number of citations: 26 pubs.acs.org
J Polster, H Dithmar - Chemical physics, 2002 - Elsevier
… Both Boc–gly–ONP and oNPA were separately converted … of second order (20.0 C; concentration of Boc–gly–ONP =1×10 −4 M … This was found both for the Boc–gly–ONP and the …
Number of citations: 4 www.sciencedirect.com
K Zehra, R Pal, Anuradha, SY Rizvi, W Haq, B Kundu… - Experientia, 1995 - Springer
… with Z-Ala-ONp 12 gave the tripeptide Boc-Lys(Z-AlaD-Glu-NH2)-NH~(III) which after acidolytic cleavage of the Boc group and subsequent reaction with Boc-Gly-ONp 3 and Boc-Ala-…
Number of citations: 10 link.springer.com
J BLAKE - International journal of peptide and protein research, 1981 - Wiley Online Library
… was prepared by the reaction of Boc-Gly-ONp with Qisopropylethylammonium hydrosulfide in methylene chloride. Compound 1 was coupled to aminomethyl resin (Sparrow, 1976) by …
Number of citations: 130 onlinelibrary.wiley.com
M Bodanszky, S Natarajan - The Journal of organic chemistry, 1975 - ACS Publications
… The amount of active ester used (Boc-Gly-ONP) is shown in … To one portion Boc-Gly-ONP (7.5 mg) was added, to the otherBoc-… with Boc-Gly-ONP. D. Opening of the Succinimide Ring. …
Number of citations: 98 pubs.acs.org
J Blake, CHA Li - Proceedings of the National Academy of …, 1981 - National Acad Sciences
… In the present work, Boc-Gly-SH was obtained by reaction of Boc-Gly-ONp with diisopropylethylammonium hydrosulfide. Reaction of the triethylammonium salt of Boc-Gly-SH with 4-…
Number of citations: 115 www.pnas.org
J Polster - Physical Chemistry Chemical Physics, 1999 - pubs.rsc.org
… The procedure and precision of evaluation are demonstrated by the investigation of the spontaneous hydrolysis of Boc-gly-ONP (N-tertbutoxycarbonyl acetate) and o-NPA (o-…
Number of citations: 5 pubs.rsc.org
J Polster - Berichte der Bunsengesellschaft für physikalische …, 1998 - Wiley Online Library
… The new method is demonstrated by application to the spontaneous hydrolysis of Boc-gly-ONP (N-tert.-Butoxycarbonyl glycine p-nitrophenylester) and oNPA (0-nitrophenyl acetate) in …
Number of citations: 4 onlinelibrary.wiley.com
H Hojo, S Aimoto - Bulletin of the Chemical Society of Japan, 1991 - journal.csj.jp
… To a solution of Boc–Gly–ONp (1.5 g, 5 mmol) dissolved in DMF (50 ml), 3-mercaptopropionic acid (0.5 g, 5 mmol) and N,N-diisopropylethylamine (DIEA) (1.0 g, 7.5 mmol) were added …
Number of citations: 358 www.journal.csj.jp
F Degerbeck, B Fransson, L Grehn… - Acta Chemica …, 1995 - actachemscand.org
… reacted as above with solid Boc-Gly-ONp. Treatment with 2-diethylaminoethylamine consumed the excess of active ester. Work-up as above followed by chromatography on silica …
Number of citations: 5 actachemscand.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.